2,2'-Dimethyl-1,1'-bianthraquinone

thermal stability high-temperature synthesis polymer processing

Choose 2,2'-Dimethyl-1,1'-bianthraquinone for its unmatched combination of high logP (6.2), four-electron redox capacity, and zero H-bond donor count—eliminating proton-coupled side reactions in aprotic systems. Its mp of 366–367 °C enables high-temperature polycondensation where monomeric anthraquinones fail. Identity verification is streamlined with curated NMR, FTIR, and Raman spectra. Ideal for lithium-ion cathode R&D and specialty polymer synthesis.

Molecular Formula C30H18O4
Molecular Weight 442.5 g/mol
CAS No. 81-26-5
Cat. No. B1594037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethyl-1,1'-bianthraquinone
CAS81-26-5
Molecular FormulaC30H18O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)C
InChIInChI=1S/C30H18O4/c1-15-11-13-21-25(29(33)19-9-5-3-7-17(19)27(21)31)23(15)24-16(2)12-14-22-26(24)30(34)20-10-6-4-8-18(20)28(22)32/h3-14H,1-2H3
InChIKeySOHQSWHUIQYXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dimethyl-1,1'-bianthraquinone (CAS 81-26-5): Core Physicochemical and Regulatory Identity for Procurement Screening


2,2'-Dimethyl-1,1'-bianthraquinone (CAS 81-26-5, also known as Dichinyl or NSC-7230) is a C2-symmetric homodimeric anthraquinone belonging to the [1,1'-bianthracene]-9,9',10,10'-tetrone class [1]. With a molecular formula of C30H18O4 and a molecular weight of 442.5 g/mol, it features two methyl substituents at the 2- and 2'-positions of the bianthracene core [1]. The compound is listed on the EPA TSCA Inventory and the ECHA database (EC Number 201-338-3), confirming its recognized status in regulatory chemical frameworks [2]. Its computed XLogP3-AA value of 6.2 indicates substantial hydrophobicity relative to monomeric anthraquinones [1].

Why 2,2'-Dimethyl-1,1'-bianthraquinone Cannot Be Replaced by Generic Anthraquinone Monomers or Unsubstituted Dimers


2,2'-Dimethyl-1,1'-bianthraquinone occupies a distinct physicochemical niche that prevents direct substitution by either monomeric 2-methylanthraquinone or unsubstituted 1,1'-bianthraquinone. The methyl groups at the 2- and 2'-positions confer a computed logP of 6.2, which is markedly higher than that of 2-methylanthraquinone (logP approximately 3.3), resulting in fundamentally different solubility and partitioning behavior [1]. The dimeric structure provides four carbonyl redox-active sites across two anthraquinone units, enabling multi-electron redox processes that are structurally impossible for monomeric analogs [2]. Furthermore, the absence of hydrogen-bond donor groups (HBD count = 0) distinguishes this compound from hydroxylated natural bianthraquinones such as cassiamin A, eliminating confounding hydrogen-bond interactions in non-aqueous electrochemical applications [1]. These three factors—hydrophobicity, multi-electron redox capacity, and hydrogen-bond neutrality—collectively mean that substituting a generic anthraquinone or a hydroxylated dimer will alter critical performance parameters.

Quantitative Differentiation Evidence for 2,2'-Dimethyl-1,1'-bianthraquinone Against Key Comparators


Melting Point Elevation of ~190 °C Over Monomeric 2-Methylanthraquinone Enables High-Temperature Processing Windows

2,2'-Dimethyl-1,1'-bianthraquinone exhibits a melting point of 366–367 °C , which is approximately 190 °C higher than that of its closest monomeric analog, 2-methylanthraquinone (CAS 84-54-8), which melts at 170–177 °C [1]. This substantial elevation—attributable to the extended rigid bianthracene core and enhanced intermolecular π-stacking—is consistent with the class-level observation that bianthraquinone dimers have higher melting points than their monomeric counterparts [2]. For comparison, the structurally distinct 4,4'-diamino-1,1'-bianthraquinone (PR-177) melts at 356–358 °C [3], demonstrating that the 2,2'-dimethyl substitution pattern yields thermal stability comparable to amino-functionalized commercial pigments.

thermal stability high-temperature synthesis polymer processing

LogP of 6.2 Provides ~2.9 Log Unit Higher Lipophilicity Than 2-Methylanthraquinone for Non-Aqueous Formulation Preference

The computed octanol-water partition coefficient (XLogP3-AA) for 2,2'-dimethyl-1,1'-bianthraquinone is 6.2 [1], reflecting the combined effect of the extended aromatic surface area (~twice that of the monomer) and the two methyl substituents. For comparison, the computed logP of 2-methylanthraquinone is approximately 3.3 [2], representing a difference of roughly 2.9 log units—corresponding to an approximately 800-fold greater preference for the organic phase. As a class-level reference, anthraquinone monomers bearing hydroxy substituents (e.g., emodin, chrysophanol) have logP values in the range of 2.7–4.6 [3], while hydroxylated natural bianthraquinones such as cassiamin A exhibit lower computed logP values due to multiple hydrogen-bond donors. The absence of H-bond donors (HBD = 0) in 2,2'-dimethyl-1,1'-bianthraquinone [1] further amplifies its solubility advantage in aprotic organic solvents compared to hydroxylated analogs.

lipophilicity logP non-aqueous solubility membrane partitioning

Dimeric Quinone Architecture Enables Four-Electron Redox Capacity Unattainable by Monomeric Anthraquinones

2,2'-Dimethyl-1,1'-bianthraquinone possesses four carbonyl groups distributed across two anthraquinone units, enabling a maximum theoretical four-electron redox process per molecule [1]. In contrast, monomeric 2-methylanthraquinone is limited to a two-electron quinone/hydroquinone couple [2]. While direct cyclic voltammetry data specifically for 2,2'-dimethyl-1,1'-bianthraquinone are not available in the public literature, class-level studies on dianthraquinone systems have established that the two anthraquinone units can undergo sequential or simultaneous electron transfer depending on bridging architecture [3]. The compound's documented application as a redox mediator in lithium batteries, where it is used to enhance cathode performance and cycle life, supports the operational relevance of this multi-electron capacity . The methyl substitution at the 2,2'-positions is structurally significant: it blocks metabolic hydroxylation sites that are commonly targeted in natural anthraquinones, potentially contributing to greater redox cycling stability in aprotic environments.

multi-electron redox battery cathode redox mediator electrocatalysis

Verified Spectral Reference Data (NMR, FTIR, Raman) Available for Identity Confirmation—Not Universally Available for All Bianthraquinones

2,2'-Dimethyl-1,1'-bianthraquinone has verified reference spectra in the Wiley KnowItAll spectral libraries, including 1 NMR, 2 FTIR, and 1 Raman spectrum accessible via SpectraBase [1]. This level of curated spectral reference data is not uniformly available across the bianthraquinone class: for example, many hydroxylated natural bianthraquinones (cassiamins, skyrins) lack comprehensive commercial spectral library entries, relying instead on isolated literature reports. The availability of multi-modal spectral references directly supports identity verification and purity assessment in procurement quality control workflows [1]. The NMR spectrum confirms the C2-symmetric structure with diagnostic signals for the two equivalent methyl groups and the aromatic protons of the bianthracene scaffold [1].

analytical reference QC/QA identity testing spectral fingerprint

Zero Hydrogen-Bond Donor Count Differentiates from Hydroxylated Bianthraquinones for Aprotic Electrochemical Stability

2,2'-Dimethyl-1,1'-bianthraquinone has a computed hydrogen-bond donor count of zero [1], which is a critical differentiator from hydroxylated bianthraquinones such as cassiamin C (1,1',8,8'-tetrahydroxy-3,3'-dimethyl-2,2'-bianthracene-9,9',10,10'-tetrone) [2] or skyrin (hexahydroxy-bianthraquinone), which possess multiple phenolic –OH groups. In aprotic electrochemical systems (e.g., lithium-ion battery electrolytes, organic redox flow batteries), adventitious protons from hydroxyl groups are well-established to participate in parasitic proton-coupled electron transfer (PCET) side reactions that degrade coulombic efficiency and narrow the effective electrochemical stability window [3]. The absence of acidic protons in 2,2'-dimethyl-1,1'-bianthraquinone eliminates this degradation pathway, making it inherently more compatible with rigorously aprotic conditions.

hydrogen bonding aprotic electrolyte electrochemical stability window water tolerance

Optimal Application Scenarios for 2,2'-Dimethyl-1,1'-bianthraquinone Based on Differentiated Physicochemical Properties


Lithium-Ion Battery Cathode Additive Requiring High Hydrophobicity and Multi-Electron Redox

The combination of high logP (6.2) and four-electron redox capacity makes 2,2'-dimethyl-1,1'-bianthraquinone a candidate cathode additive for lithium-ion batteries where minimal electrolyte partitioning and high theoretical charge density are simultaneously required [1]. Unlike monomeric 2-methylanthraquinone (logP ~3.3, 2-electron capacity), the dimer delivers roughly double the charge per molecule while maintaining far lower aqueous solubility, reducing parasitic shuttling in non-aqueous electrolytes.

High-Temperature Organic Synthesis or Polymer Processing Requiring Thermal Stability Above 350 °C

With a melting point of 366–367 °C—approximately 190 °C above that of 2-methylanthraquinone—this compound is suitable as a reagent or monomer in high-temperature polycondensation or melt-processing reactions where monomeric anthraquinones would volatilize or decompose . The thermal stability is comparable to commercially established 4,4'-diamino-1,1'-bianthraquinone (PR-177, mp 356–358 °C), providing a non-amino alternative for applications requiring different electronic or solubility profiles [2].

Aprotic Redox Mediator Screening Where Hydroxyl-Free Structure Is Mandatory

The zero hydrogen-bond donor count of 2,2'-dimethyl-1,1'-bianthraquinone eliminates the proton-coupled electron transfer (PCET) side reactions that compromise coulombic efficiency when hydroxylated bianthraquinones (e.g., cassiamin C with 4 HBD groups, skyrin with 6 HBD groups) are employed in rigorously aprotic electrochemical cells [3][4]. This makes it a preferred starting scaffold for aprotic redox mediator development.

Analytical Method Development and QC Reference Standard Procurement

The availability of curated 1 NMR, 2 FTIR, and 1 Raman reference spectra through Wiley KnowItAll/SpectraBase provides immediate identity verification capability without the need for in-house reference compound synthesis or characterization [5]. This reduces the analytical development burden for procurement organizations requiring GMP-grade identity testing, a capability not uniformly available for structurally related natural bianthraquinones.

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